molecular formula C15H20N4O3 B048557 4-Desmethoxy-4-ethoxy trimethoprim CAS No. 78025-68-0

4-Desmethoxy-4-ethoxy trimethoprim

Cat. No. B048557
CAS RN: 78025-68-0
M. Wt: 304.34 g/mol
InChI Key: XWUQANDETYXOIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 4-desmethoxy-4-ethoxy trimethoprim derivatives generally involves modification of the trimethoprim scaffold. For example, derivatives of trimethoprim, including those with halogen substitutions, have been synthesized through routes involving the conversion of corresponding aldehydes via aminomethylidene-derivatives (Kompis & Wick, 1977). This method showcases the adaptability of trimethoprim's chemical structure to modifications aimed at producing new analogs with potentially varied biological activities.

Molecular Structure Analysis

The molecular structure of trimethoprim and its derivatives, including 4-desmethoxy-4-ethoxy trimethoprim, is characterized by the presence of a 2,4-diaminopyrimidine moiety linked to a benzyl group, which can be modified to change the compound's properties. The detailed molecular structure obtained through neutron diffraction data has provided insights into the hydrogen bonding and base-stacking interactions crucial for the drug's activity (Koetzle & Williams, 1976).

Chemical Reactions and Properties

The chemical reactions and properties of trimethoprim derivatives are influenced by their functional groups. The introduction of an ethoxy group in place of a methoxy group affects the molecule's reactivity and interaction with biological targets. For instance, the chlorination reaction kinetics of trimethoprim in water show that modifications on the trimethoprim structure can significantly affect its behavior and stability in different environments (Dodd & Huang, 2007).

Physical Properties Analysis

The physical properties of 4-desmethoxy-4-ethoxy trimethoprim, such as solubility, melting point, and crystal structure, are essential for its formulation and therapeutic efficacy. The polymorphism of trimethoprim, which includes several forms with distinct physical properties, highlights the importance of understanding these characteristics for drug design and development (Maddileti, Swapna, & Nangia, 2015).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological molecules, are critical for the antimicrobial activity of trimethoprim derivatives. For example, modifications at the 4-position of the benzyl ring of trimethoprim analogs can significantly alter their antibacterial activity and resistance profiles. This is demonstrated in studies where novel trimethoprim derivatives show varied antimicrobial activities against resistant bacterial strains (Pedrola et al., 2019).

Scientific Research Applications

  • Inhibiting Bacterial Enzymes : 4-Desmethoxy-4-ethoxy trimethoprim is a potent inhibitor of Escherichia coli dihydrofolate reductase, an enzyme critical for bacterial growth and survival (Roth et al., 1981).

  • Enhanced Efficacy Against Infections : Analogues of 4-Desmethoxy-4-ethoxy trimethoprim exhibit enhanced in vivo efficacy against several experimental infections and have favorable pharmacokinetic properties (Then et al., 1982).

  • Treatment of Bacterial Meningitis : Trimethoprim, in combination with sulfamethoxazole, shows excellent microbiologic activity against pathogens that produce meningitis. This combination may be beneficial in treating gram-negative bacillary meningitis and some types of gram-positive meningitis (Levitz & Quintiliani, 1984).

  • Combating Antibiotic Resistance : A trimethoprim derivative (4'-DTMP) can impede the evolution of antibiotic resistance in E. coli populations, preventing the emergence of trimethoprim-resistant bacteria (Manna et al., 2021).

  • Desensitization Protocols for Allergic Patients : Desensitization to trimethoprim-sulfamethoxazole is a method used to allow patients with allergies or adverse reactions to receive the drug safely. This approach is particularly relevant for patients with AIDS and other immunocompromised conditions (Gluckstein & Ruskin, 1995; Absar et al., 1994).

  • Treatment of Respiratory and Urinary Tract Infections : Trimethoprim-sulfamethoxazole, a combination that includes trimethoprim, is clinically used for treating infections due to various bacteria, especially in urinary and respiratory tract infections (Patel & Welling, 1980).

  • Synergy with Sulfamethoxazole : The combination of trimethoprim and sulfamethoxazole demonstrates synergy, driven by mutual potentiation, effectively inhibiting bacterial tetrahydrofolate biosynthesis (Minato et al., 2018).

Safety And Hazards

While specific safety and hazard information for 4-Desmethoxy-4-ethoxy trimethoprim is not available, trimethoprim, a related compound, is known to be harmful if swallowed and can cause skin irritation .

properties

IUPAC Name

5-[(4-ethoxy-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3/c1-4-22-13-11(20-2)6-9(7-12(13)21-3)5-10-8-18-15(17)19-14(10)16/h6-8H,4-5H2,1-3H3,(H4,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWUQANDETYXOIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1OC)CC2=CN=C(N=C2N)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30877863
Record name 4-O-Desmethyl 4-O-Ethyl Trimethoprim
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30877863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Desmethoxy-4-ethoxy trimethoprim

CAS RN

78025-68-0
Record name 4-Desmethoxy-4-ethoxy trimethoprim
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078025680
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-O-Desmethyl 4-O-Ethyl Trimethoprim
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30877863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-DESMETHOXY-4-ETHOXY TRIMETHOPRIM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29X0GX73RM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Desmethoxy-4-ethoxy trimethoprim
Reactant of Route 2
Reactant of Route 2
4-Desmethoxy-4-ethoxy trimethoprim
Reactant of Route 3
Reactant of Route 3
4-Desmethoxy-4-ethoxy trimethoprim
Reactant of Route 4
Reactant of Route 4
4-Desmethoxy-4-ethoxy trimethoprim
Reactant of Route 5
Reactant of Route 5
4-Desmethoxy-4-ethoxy trimethoprim
Reactant of Route 6
Reactant of Route 6
4-Desmethoxy-4-ethoxy trimethoprim

Citations

For This Compound
2
Citations
E Eysseric, F Beaudry, C Gagnon, PA Segura - Talanta, 2021 - Elsevier
… identified including azithromycin (confirmed), cefprozil as well as oxopterin-sulfamethoxazole, an algal metabolite of sulfamethoxazole [43,44] and 4-desmethoxy-4-ethoxy trimethoprim, …
Number of citations: 15 www.sciencedirect.com
E Eysseric, F Beaudry, C Gagnon… - … des techniques d' …, 2022 - savoirs.usherbrooke.ca
5.2 Abstract Non-targeted screening (NTS) in mass spectrometry (MS) helps alleviate the shortcoming of targeted analysis such as missing the presence of concerning compounds that …
Number of citations: 2 savoirs.usherbrooke.ca

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.